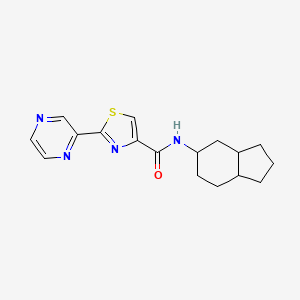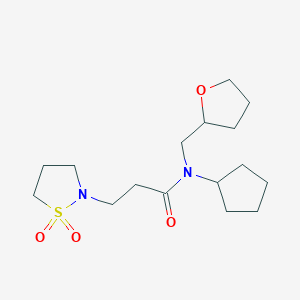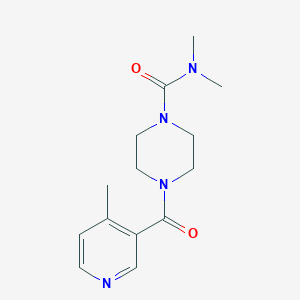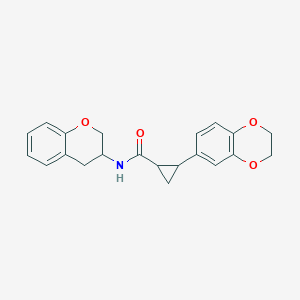![molecular formula C17H26N4O3S B6753817 [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6753817.png)
[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Incorporation of the Thiophene Ring: The thiophene ring is typically added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The morpholine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]urea
- [3-(Pyrrolidin-1-yl)-3-oxo-1-thiophen-2-ylpropyl]urea
- [3-(Morpholin-4-ylmethyl)-3-oxo-1-thiophen-2-ylpropyl]urea
Uniqueness
[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine, pyrrolidine, and thiophene rings in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[3-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c18-17(23)19-14(15-2-1-9-25-15)10-16(22)21-4-3-13(12-21)11-20-5-7-24-8-6-20/h1-2,9,13-14H,3-8,10-12H2,(H3,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDCRXVEYFLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOCC2)C(=O)CC(C3=CC=CS3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B6753734.png)
![2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B6753735.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone](/img/structure/B6753754.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6753756.png)


![1-[4-(5-Cyclopropyl-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B6753779.png)


![3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one](/img/structure/B6753803.png)
![[1-(3,4-dihydro-2H-thiochromene-4-carbonyl)piperidin-3-yl]methylurea](/img/structure/B6753806.png)
![[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B6753814.png)
![2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one](/img/structure/B6753825.png)
![4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6753833.png)
